

# Technical Whitepaper: 2-Chloro-7-methylquinazolin-4-amine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Chloro-7-methylquinazolin-4-amine

Cat. No.: B14037946

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## Executive Summary

**2-Chloro-7-methylquinazolin-4-amine** is a critical heterocyclic intermediate employed in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and adenosine receptor antagonists.[1] As a functionalized quinazoline scaffold, it possesses a unique dual-reactivity profile: the C4-amino group serves as a hydrogen bond donor/acceptor for target binding, while the C2-chlorine atom acts as an electrophilic "handle" for late-stage diversification via nucleophilic aromatic substitution ( ) or Buchwald-Hartwig cross-coupling.

This guide details the physicochemical properties, validated synthetic routes, and reactivity logic required to utilize this scaffold effectively in drug discovery campaigns.

## Chemical Identity & Structural Analysis[2][3][4][5][6]

Property	Specification
IUPAC Name	2-Chloro-7-methylquinazolin-4-amine
Common Name	4-Amino-2-chloro-7-methylquinazoline
CAS Number	Not widely indexed (Commercially available as Catalog Item, e.g., BLD Pharm BD00795041)
Molecular Formula	
Molecular Weight	193.63 g/mol
SMILES	<chem>Cc1ccc2c(N)nc(Cl)nc2c1</chem>
Physical State	White to off-white solid
Solubility	Low in water; Soluble in DMSO, DMF, hot Ethanol

## Electronic Structure & Reactivity Logic

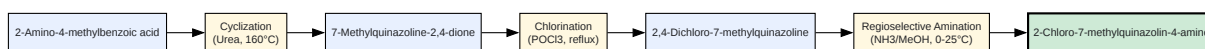
The quinazoline core is electron-deficient ( $\pi$ -deficient). In the precursor 2,4-dichloro-7-methylquinazoline, the C4 position is significantly more electrophilic than the C2 position. This difference arises because the nitrogen at N3 directs electron density away from C4 more effectively than N1 does from C2, and the C4 position is less sterically hindered.

However, once the C4-chlorine is replaced by an amino group to form the title compound, the electron-donating nature of the amine (

effect) deactivates the ring system slightly. Consequently, the remaining C2-chlorine becomes less reactive than in the dichloro- precursor, requiring more forcing conditions (heat, acid catalysis, or transition metal catalysis) for subsequent substitution.

## Synthesis & Production

The synthesis follows a linear 3-step protocol starting from commercially available 2-amino-4-methylbenzoic acid.



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Figure 1: Synthetic route emphasizing the regioselective amination step.

## Detailed Experimental Protocols

### Step 1: Cyclization to Quinazoline-2,4-dione

- Reagents: 2-Amino-4-methylbenzoic acid (1.0 eq), Urea (5.0 eq).
- Procedure: Mix solids thoroughly and heat to 160°C (melt) for 4–6 hours. The mixture will solidify.
- Workup: Cool to room temperature. Add water, stir to break up the solid, and filter. Wash with water and dry.<sup>[2][3]</sup>
- Yield: Typically >85%.

### Step 2: Chlorination (Key Intermediate Synthesis)<sup>[3]</sup>

- Reagents: 7-Methylquinazoline-2,4-dione (1.0 eq),  
(excess, solvent),  
-Dimethylaniline (catalytic).
- Procedure: Reflux the mixture for 4–8 hours until the solution becomes clear.
- Workup: Caution: Exothermic. Distill off excess  
. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with  
to pH 7–8. Filter the precipitate (2,4-dichloro-7-methylquinazoline).
- Validation:  
NMR (CDCl<sub>3</sub>) should show a singlet methyl peak (~2.64 ppm) and aromatic protons.

## Step 3: Regioselective Amination (

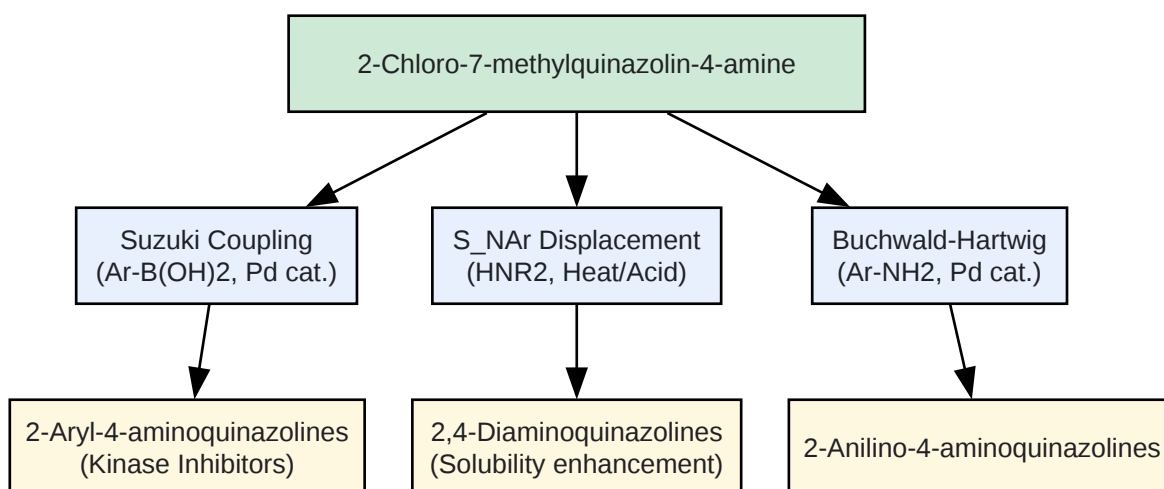
)

Critical Control Point: Temperature control is vital to prevent double-amination (formation of 2,4-diamino species).

- Reagents: 2,4-Dichloro-7-methylquinazoline (1.0 eq), Ammonia (7N in Methanol or aqueous, 2.0 eq).
- Procedure:
  - Dissolve the dichloro- substrate in THF or Methanol.
  - Cool to 0°C.
  - Add the ammonia solution dropwise.
  - Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.
- Monitoring: TLC (Hexane/EtOAc) will show the consumption of the starting material (non-polar) and the appearance of the mono-amino product.
- Workup: Evaporate volatiles. Suspend the residue in water, filter, and wash with cold ether (removes unreacted dichloro starting material).
- Purification: Recrystallization from Ethanol/Water if necessary.

## Reactivity & Derivatization Strategies

The utility of **2-chloro-7-methylquinazolin-4-amine** lies in its ability to undergo a second substitution at the C2 position.



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Figure 2: Divergent synthesis pathways from the core scaffold.

## Protocol for C2-Functionalization

Since the C4-amine deactivates the ring, C2-substitution often requires:

- Thermal Activation: Heating to 80–120°C in solvents like DMF or Dioxane.
- Acid Catalysis: Use of acetic acid or HCl can protonate the N3 nitrogen, restoring electrophilicity at C2.
- Transition Metal Catalysis: For unreactive nucleophiles (e.g., anilines), Palladium-catalyzed amination is preferred over standard

## Physicochemical Data Summary

Parameter	Value / Observation
Melting Point	>200°C (Predicted based on analogs; Dichloro precursor mp is 142°C)
pKa (Calculated)	~5.5 (N1 protonation). The C4-amine is weakly basic.
LogP	~1.8–2.2 (Lipophilic, suitable for membrane permeability)
Stability	Stable under standard laboratory conditions. Hydrolytically stable at neutral pH.

## References

- Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. *Molecules*, 2024.
  - Validates the regioselectivity of SNAr at C4 over C2 in 2,4-dichloroquinazolines.
- Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. *International Journal of Molecular Sciences*, 2024.
  - Provides experimental details for the synthesis of 2,4-dichloro-7-methylquinazoline and subsequent amin
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  - Confirms chemical structure and commercial availability.
- Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline. *Journal of the Chemical Society, Perkin Transactions 1*.
  - Discusses steric factors influencing regioselectivity.

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## Sources

- [1. 1388061-92-4|8-Bromo-2-chloro-6-methylquinazolin-4-amine|BLD Pharm \[bldpharm.com\]](#)
- [2. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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